4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile

Descripción general

Descripción

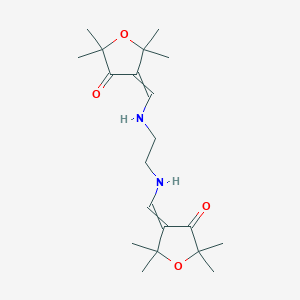

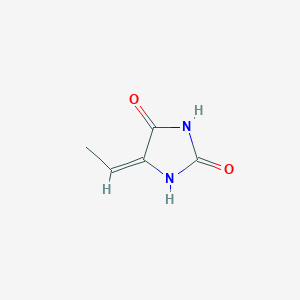

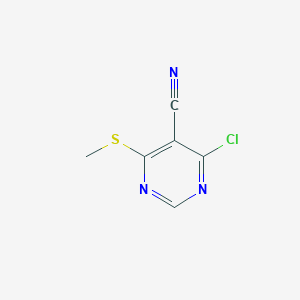

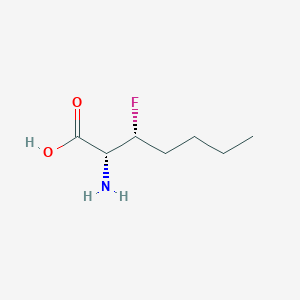

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClN3S and its molecular weight is 185.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Applications

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile has been explored in various synthetic applications. Kalogirou and Koutentis (2019) describe a method to convert 4,6-dichloro-2-(methylthio)pyrimidine to other pyrimidine derivatives through a series of reactions, including chlorination and conversion to sulfones. This method illustrates the versatility of this compound in synthesizing different pyrimidine derivatives (Kalogirou & Koutentis, 2019).

Antimicrobial and Antitumor Applications

Bhale et al. (2022) synthesized a series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles and evaluated them for anticancer potential against breast cancer cell lines. They found that certain compounds in this series exhibited prominent cytotoxicity, indicating a potential therapeutic application for this compound in cancer treatment (Bhale et al., 2022). In addition, Taher and Helwa (2012) reported the synthesis of new pyrimidine derivatives, including 4-chloro-pyrimidine-5-carbonitriles, and found that some compounds showed high inhibitory activity against leukemia, demonstrating the potential for this compound in antitumor applications (Taher & Helwa, 2012).

Structural and Spectroscopic Studies

Gupta et al. (2006) performed quantum chemical and experimental spectroscopic studies on derivatives of this compound, contributing valuable insights into the structure and spectral characteristics of these compounds. This research aids in understanding the electronic properties and potential applications of these compounds in various fields (Gupta et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico admet studies have been performed to explore its drug-likeness properties .

Result of Action

The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cell lines . For instance, it has been shown to upregulate the level of caspase-3, a key executor of apoptosis, in HepG-2 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Furthermore, its efficacy can be influenced by the specific cellular environment, such as the presence of certain mutations in EGFR .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . This suggests that it interacts with enzymes such as tyrosine kinases, and potentially other proteins involved in signal transduction pathways .

Cellular Effects

The compound has been evaluated for its in vitro cytotoxic activities against a panel of four human tumor cell lines . It has been found to exhibit moderate antiproliferative activity and can induce significant apoptotic effects in certain cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activity of EGFR, a key enzyme involved in cell signaling . This inhibition can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

Propiedades

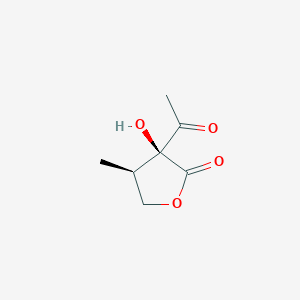

IUPAC Name |

4-chloro-6-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTONZJLJGIIQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471026 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150807-96-8 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)